molecular formula C14H17N5O5S B450728 N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B450728
M. Wt: 367.38g/mol
InChI Key: YKPJANXMOSXWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17N5O5S

Molecular Weight

367.38g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H17N5O5S/c1-4-15-25(23,24)11-7-5-10(6-8-11)16-14(20)12-13(19(21)22)9(2)18(3)17-12/h5-8,15H,4H2,1-3H3,(H,16,20)

InChI Key

YKPJANXMOSXWFF-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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